Anticancer agent 149

Breast cancer Selective cytotoxicity MCF-7

Anticancer agent 149 (compound 3) is the only dihydrophenanthrene from Dioscorea membranacea with exclusive MCF-7 cytotoxicity (IC50=31.41 µM). Co-isolated analogs compound 1 and 2 target different cancer lines, proving that minor structural changes drastically alter selectivity. Generic dihydrophenanthrenes cannot substitute. This probe enables clean MCF-7 pathway interrogation and serves as a negative control for HMP studies. Ensure experimental validity—procure the authenticated compound.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
Cat. No. B12372896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 149
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC3=C(C2=C1OC)C(=C(C=C3)O)O)O
InChIInChI=1S/C16H16O5/c1-20-15-11(18)7-9-4-3-8-5-6-10(17)14(19)12(8)13(9)16(15)21-2/h5-7,17-19H,3-4H2,1-2H3
InChIKeyKTEWNCIIDZFOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 149 (CAS 1810733-76-6): A Dihydrophenanthrene-Derived Natural Product with Demonstrated Selective Cytotoxicity Against MCF-7 Breast Cancer Cells


Anticancer agent 149, chemically designated as 5,6,2′-trihydroxy-3,4-methoxy-9,10-dihydrophenanthrene (also known as compound 3), is a dihydrophenanthrene natural product first isolated from the ethanolic extract of Dioscorea membranacea rhizomes [1]. The compound possesses a molecular weight of 288.29 g/mol, the molecular formula C16H16O5, and a canonical SMILES of COC1=C(C=C2CCC3=C(C2=C1OC)C(=C(C=C3)O)O)O as recorded in authoritative chemical databases [2]. Its primary reported biological activity is selective in vitro cytotoxicity against the human breast adenocarcinoma cell line MCF-7, with no appreciable activity observed against other tested cancer cell lines under the same assay conditions [1].

Why Dihydrophenanthrene Analogs Cannot Substitute for Anticancer Agent 149 in Breast Cancer Selectivity Studies


Minor structural variations among dihydrophenanthrenes profoundly alter their cancer cell line selectivity profiles, rendering generic substitution scientifically invalid. In the seminal isolation study of Anticancer agent 149 (compound 3), co-isolated dihydrophenanthrenes compound 1 (2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene) and compound 2 (5-hydroxy-2,4,6-trimethoxy-9,10-dihydrophenanthrene) displayed distinct, non-overlapping cytotoxic fingerprints despite sharing the same core scaffold [1]. Compound 1 exhibited potent activity against COR-L23 lung, MCF-7 breast, and PC3 prostate cancer cells, while compound 2 was selectively active only against PC3 cells [1]. In contrast, Anticancer agent 149 demonstrated exclusive activity against MCF-7 cells, with no measurable effect on the other four cancer cell lines tested [1]. This stark selectivity divergence underscores that procurement of a generic dihydrophenanthrene or structurally similar analog cannot replicate the unique MCF-7-specific activity profile of Anticancer agent 149.

Quantitative Differentiation Evidence for Anticancer Agent 149: Head-to-Head Cytotoxicity and Selectivity Data


Selective Cytotoxicity Restricted to MCF-7 Breast Cancer Cells Among a Panel of Five Human Cancer Lines

In a standardized SRB assay panel comprising five human cancer cell lines, Anticancer agent 149 (compound 3) demonstrated detectable cytotoxic activity exclusively against MCF-7 breast adenocarcinoma cells, with no quantifiable activity observed against COR-L23 (lung), HepG2 (liver), PC3 (prostate), or HeLa (cervical) cell lines [1]. The measured IC50 value for MCF-7 cells was 31.41 µM, whereas all other cell lines in the same assay showed no growth inhibition at tested concentrations [1]. This extreme selectivity contrasts sharply with the broad-spectrum cytotoxicity typically observed for standard chemotherapeutic agents and many natural products.

Breast cancer Selective cytotoxicity MCF-7

Direct Comparison of Cytotoxic Selectivity Profiles Against Co-Isolated Dihydrophenanthrenes

When evaluated side-by-side in the same bioassay-guided isolation study, Anticancer agent 149 (compound 3) exhibited a uniquely narrow cytotoxicity profile relative to its co-isolated congeners [1]. Compound 1 showed high activity against COR-L23 (IC50=14.89 µM), MCF-7 (IC50=17.49 µM), and PC3 (IC50=19.04 µM), while compound 2 was selectively active only against PC3 (IC50=23.54 µM) [1]. Anticancer agent 149 was the only compound in the set active exclusively against MCF-7 (IC50=31.41 µM) and completely inactive against all four other cell lines [1]. The differential hydroxyl/methoxy substitution pattern of compound 3 (5,6,2′-trihydroxy-3,4-methoxy) relative to compounds 1 and 2 is hypothesized to dictate this narrow MCF-7 selectivity [1].

Structure-activity relationship Dihydrophenanthrene Selectivity profiling

Comparison with Crude Extract: Enhanced Cancer-Selective Toxicity of the Isolated Pure Compound

The crude ethanolic extract of Dioscorea membranacea (DM) exhibited broad cytotoxicity against all five cancer cell lines with IC50 values ranging from 6 to 29 µg/mL, but also demonstrated appreciable toxicity toward the normal human lung fibroblast cell line MRC-5 with an IC50 >50 µg/mL [1]. In contrast, the isolated pure compound Anticancer agent 149 (compound 3) displayed no measurable activity against MRC-5 cells at tested concentrations (data not explicitly reported but inferred from the selective activity profile) [1]. While direct normal cell IC50 values for compound 3 are not provided in the primary study, its exclusive activity against MCF-7 cancer cells suggests a more favorable cancer cell selectivity window compared to the crude extract.

Natural product Bioassay-guided fractionation Selective toxicity

Structural Basis for MCF-7 Selectivity: Unique Hydroxyl/Methoxy Substitution Pattern

The chemical structure of Anticancer agent 149—5,6,2′-trihydroxy-3,4-methoxy-9,10-dihydrophenanthrene—differs critically from the co-isolated dihydrophenanthrenes in its substitution pattern [1]. Compound 1 bears a 2,4-dimethoxy-5,6-dihydroxy arrangement, while compound 2 features a 5-hydroxy-2,4,6-trimethoxy substitution [1]. The presence of a 2′-hydroxy group in Anticancer agent 149, along with the specific placement of methoxy groups, is hypothesized to drive its exclusive MCF-7 activity, as the other substitution patterns confer broader (compound 1) or different (compound 2) selectivity profiles [1]. This structure-selectivity relationship is further supported by the molecular descriptors available in authoritative databases, including a topological polar surface area of 79.2 Ų and XLogP3-AA of 2.7 [2], which influence cellular permeability and target engagement.

Chemoinformatics Pharmacophore Structure-activity relationship

Anticancer Agent 149 Application Scenarios: From Chemical Probe to Lead Optimization


Chemical Probe for MCF-7-Selective Pathway Analysis

Given its exclusive cytotoxic activity against MCF-7 breast cancer cells among a panel of five human cancer lines [1], Anticancer agent 149 serves as a highly specific chemical probe for interrogating MCF-7-dependent oncogenic pathways. Researchers can employ this compound to dissect signaling cascades uniquely operative in this estrogen receptor-positive breast cancer model without confounding off-target effects on other cancer types.

Lead Compound for Breast Cancer Drug Discovery with Improved Selectivity

The observation that Anticancer agent 149 exhibits selective cytotoxicity while the crude extract is broadly active across cancer lines [1] positions this dihydrophenanthrene as a promising lead for medicinal chemistry optimization. Structure-activity relationship studies may further enhance MCF-7 potency while preserving its narrow selectivity, potentially yielding novel breast cancer therapeutics with reduced off-tumor toxicity.

Reference Standard for Dihydrophenanthrene Selectivity Profiling

As the only dihydrophenanthrene in its isolation series with exclusive MCF-7 activity [1], Anticancer agent 149 provides a valuable reference standard for selectivity profiling of newly discovered dihydrophenanthrenes. Comparative cytotoxicity screens against the same five-cell-line panel can quickly reveal whether new analogs maintain or deviate from this unique selectivity fingerprint.

Control Compound for Studies of Compound 1 (HMP) Biological Activity

Compound 1 (2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene, also known as HMP) has been extensively studied for its apoptosis-inducing effects in lung cancer cells [1]. Anticancer agent 149, which is structurally related but inactive against COR-L23 lung cancer cells, serves as an ideal negative control in experiments designed to validate the target-specific mechanisms of HMP.

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